5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile: is an organic compound that features a difluoromethyl group, a hydroxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a suitable catalyst . The reaction conditions often require a base and a solvent like DMSO (dimethyl sulfoxide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The process is optimized for efficiency, environmental friendliness, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalysts such as Raney nickel or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmacophore. The difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxy and nitrile groups can also participate in various biochemical pathways, modulating the compound’s overall biological activity .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-3-hydroxy-2-methylbenzonitrile
- 5-(Chloromethyl)-3-hydroxy-2-methylbenzonitrile
- 5-(Methyl)-3-hydroxy-2-methylbenzonitrile
Uniqueness: 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C9H7F2NO |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-5-7(4-12)2-6(9(10)11)3-8(5)13/h2-3,9,13H,1H3 |
InChI Key |
QLKHRAPFDNTOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.